BODIPY FL prazosin

α1-adrenoceptor live-cell imaging native tissue pharmacology

BODIPY FL prazosin is a validated α1-AR fluorescent probe for live-cell confocal imaging and flow cytometry, circumventing [3H]prazosin hazards. With α1a Ki=14.5 nM and FITC-compatible 485/535 nm excitation/emission, it quantifies intracellular receptor pools inaccessible to radioligands. Essential for native tissue pharmacology, reducing recombinant system bias. High-purity stock ensures reproducible, spatial subcellular analysis.

Molecular Formula C28H32BF2N7O3
Molecular Weight 563.4 g/mol
CAS No. 175799-93-6
Cat. No. B1147851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBODIPY FL prazosin
CAS175799-93-6
Molecular FormulaC28H32BF2N7O3
Molecular Weight563.4 g/mol
Structural Identifiers
InChIInChI=1S/C28H32BF2N7O3/c1-17-13-18(2)33-22(17)14-20-6-5-19(38(20)29(30)31)7-8-26(39)36-9-11-37(12-10-36)28-34-23-16-25(41-4)24(40-3)15-21(23)27(32)35-28/h5-6,13-16H,7-12H2,1-4H3,(H2,32,34,35)/b22-14-
InChIKeyMIPKRDYUTOIJKI-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY FL Prazosin (CAS 175799-93-6) | Fluorescent α1-Adrenergic Antagonist for Quantitative Live-Cell Imaging


BODIPY FL prazosin (QAPB) is a fluorescently labeled α1-adrenergic receptor (α1-AR) antagonist comprising a prazosin pharmacophore conjugated to a green-fluorescent BODIPY FL dye. It exhibits excitation and emission maxima of approximately 485 nm and 535 nm, respectively, compatible with standard FITC/GFP filter sets . The compound acts as a competitive, nonselective antagonist versus [3H]prazosin at cloned human α1a-, α1b-, and α1d-AR subtypes, with binding affinities (Ki) of 14.5 nM for α1a-AR and 43.3 nM for α1b-AR [1][2]. Its primary utility lies in enabling direct, quantitative visualization of α1-AR distribution, trafficking, and ligand binding in live, native cells via fluorescence microscopy, flow cytometry, and confocal imaging, thereby circumventing the fixation artifacts and radioactivity constraints associated with traditional radioligand binding assays [3].

Why BODIPY FL Prazosin Cannot Be Substituted by Other Fluorescent Prazosin Conjugates or Radioligands


Substitution of BODIPY FL prazosin with alternative α1-AR fluorescent probes (e.g., quinazoline derivatives with different fluorophores or other BODIPY conjugates) or traditional radioligands like [3H]prazosin or [125I]HEAT introduces substantial risks of experimental failure and data misinterpretation. The BODIPY FL conjugate exhibits a unique combination of retained high-affinity competitive antagonism comparable to the parent compound [3H]prazosin [1], while its specific photophysical properties (485/535 nm) permit detection of 40% intracellular receptor binding sites in native human smooth muscle cells—a compartment completely inaccessible to membrane-impermeant probes or radioligands in live-cell formats [2]. Alternative fluorescent prazosin analogs demonstrate variable and often uncharacterized reductions in receptor binding affinity relative to BODIPY FL prazosin, with some exhibiting Kd values up to 100-fold higher than the parent compound prazosin [3]. Radioligands, while highly sensitive, cannot resolve subcellular spatial information in live, native cells and require hazardous waste disposal protocols, fixation, or autoradiography that preclude dynamic, real-time pharmacological studies [4]. Furthermore, BODIPY FL prazosin's verified utility as a competitive antagonist at all three human α1-AR subtypes (α1a, α1b, α1d) eliminates the need to assume functional equivalence across batches or vendors [1].

Quantitative Evidence Supporting BODIPY FL Prazosin Differentiation for α1-Adrenoceptor Research


Fluorescent Dissociation Constant (FKD) in Native Human Smooth Muscle Cells

BODIPY FL prazosin exhibits a fluorescent dissociation constant (FKD) of 0.63 ± 0.02 nM in native human prostatic smooth muscle cells, representing a 3- to 4-fold higher affinity compared to its FKD in recombinant cells (2.1–2.3 nM). This native-cell affinity is directly comparable to high-affinity [3H]prazosin binding data, confirming that the fluorescent conjugate retains full pharmacological fidelity in the most physiologically relevant experimental context [1].

α1-adrenoceptor live-cell imaging native tissue pharmacology

Subtype-Selective Binding Affinity Differentiation (α1a-AR vs. α1b-AR Ki)

BODIPY FL prazosin demonstrates distinct subtype-selective binding affinities: Ki = 14.5 nM for α1a-adrenoceptors (α1a-AR) and Ki = 43.3 nM for α1b-adrenoceptors (α1b-AR). This 3-fold selectivity for α1a-AR over α1b-AR, combined with its verified nonselective competitive antagonism across all three human α1-AR subtypes in functional assays [1][2], provides a crucial quantitative benchmark for interpreting fluorescence intensity data in mixed receptor population assays.

α1-AR subtype selectivity receptor pharmacology BODIPY FL prazosin Ki

Quantification of Intracellular vs. Cell Surface α1-AR Binding Site Distribution

Quantitative three-dimensional confocal imaging using BODIPY FL prazosin in live native human smooth muscle cells demonstrates that 40% of total high-affinity α1-AR binding sites are localized intracellularly, not on the plasma membrane [1]. In rat basilar artery smooth muscle cells, specific binding affinity for QAPB (BODIPY FL prazosin) was calculated as 1.1 nM from specific binding curves, with intracellular sites localized in close proximity to the nuclear membrane [2]. This spatial resolution cannot be achieved with [3H]prazosin or [125I]HEAT radioligand binding assays, which homogenize the entire cellular receptor population or require fixed specimens.

receptor trafficking intracellular GPCR BODIPY FL prazosin confocal microscopy

Affinity-Dependent Subtype Selectivity Enabled by Differential Subcellular Localization

Using BODIPY FL prazosin, Sugawara et al. (2002) demonstrated that α1a-ARs predominantly localize intracellularly, while α1b-ARs reside on the cell surface [1]. This differential subcellular distribution, revealed only by the live-cell imaging capability of BODIPY FL prazosin, was shown to directly impact apparent subtype selectivity of test compounds: the α1A-AR selectivity of KMD-3213 derives from its 70-fold higher affinity for α1a-AR over α1b-AR (affinity-dependent selectivity), whereas the α1B-AR selectivity of the hydrophilic agent CEC results from preferential inactivation of cell surface receptors (localization-dependent selectivity) [1][2]. Alternative non-fluorescent ligands cannot resolve this mechanistic distinction.

subtype selectivity α1A-AR vs. α1B-AR localization BODIPY FL prazosin flow cytometry

Specific Binding Affinity in Native Vascular Smooth Muscle: QAPB Binding Curves

In native smooth muscle cells dissociated from rat basilar arteries, QAPB (BODIPY FL prazosin)-associated fluorescence binding exhibited both time- and concentration-dependent characteristics, with affinity for α1-adrenoceptors calculated from specific binding curves as 1.1 nM [1]. Concentration-dependent binding detected diffuse and clustered fluorescence components; the diffuse component predominated up to 5 nM QAPB, while clustered fluorescence was predominantly intracellular and located proximal to the nuclear membrane [1]. This quantitative binding curve in native vascular tissue provides a validated benchmark for pharmacological studies where recombinant systems cannot replicate native receptor coupling and microenvironment.

vascular pharmacology α1-AR native tissue BODIPY FL prazosin binding affinity

Validated Flow Cytometry Detection of Native α1-AR Subtypes in Primary Cells

A flow cytometry method developed using BODIPY FL prazosin successfully detected and characterized α1-adrenoceptor subtypes in multiple native cell types. The fluorescent ligand enabled detection of all three α1-AR subtypes (α1a, α1b, α1d) expressed in CHO cells, while parallel detection with the anti-peptide antibody 1B-N1-C identified the α1b-AR subtype in native hamster DDT1-MF2 cells, rat hepatocytes, and rat cardiomyocytes [1][2]. This method provides a validated, quantitative alternative to radioligand binding for measuring receptor expression in primary cells where transfection is not feasible.

flow cytometry α1B-adrenoceptor detection BODIPY FL prazosin native cells

High-Value Application Scenarios for BODIPY FL Prazosin in α1-Adrenoceptor Research


Quantitative Live-Cell Imaging of α1-AR Trafficking and Intracellular Binding Site Distribution

Employ BODIPY FL prazosin for real-time, three-dimensional confocal imaging to quantify the proportion of intracellular versus cell surface α1-AR binding sites in live native cells. The demonstrated 40% intracellular receptor population in human smooth muscle cells [1] can be mapped and quantified under various pharmacological stimuli (e.g., agonist-induced internalization, antagonist blockade), providing spatial and temporal resolution unattainable with [3H]prazosin or [125I]HEAT radioligand binding assays. This application is essential for elucidating intracellular receptor-mediated signaling pathways and for screening compounds with differential cell permeability or subcellular targeting properties.

Differentiating Affinity-Dependent vs. Localization-Dependent α1-AR Subtype Selectivity of Novel Ligands

Utilize BODIPY FL prazosin in flow cytometry and confocal microscopy protocols to determine whether a test compound's apparent α1A-AR or α1B-AR selectivity derives from intrinsic binding affinity differences or from restricted access to intracellular vs. surface receptor pools [1][2]. This application is critical for lead optimization in drug discovery programs targeting specific α1-AR subtypes, as it prevents false attribution of selectivity to binding affinity when spatial receptor distribution is the actual determinant of pharmacological effect.

Native Vascular Smooth Muscle Pharmacology Studies in Isolated Primary Cells

Apply BODIPY FL prazosin to isolated native smooth muscle cells from vascular tissues (e.g., rat basilar artery, human prostate) to measure specific binding affinity (calculated as 1.1 nM in rat basilar artery [1]) and to visualize intracellular clustered receptor populations near the nuclear membrane. This application provides a validated, translationally relevant alternative to recombinant cell systems, which exhibit 2- to 4-fold lower apparent affinity (FKD = 2.1–2.3 nM) for the same ligand [2]. The method is particularly suited for studies of vasoconstriction mechanisms, hypertension, and benign prostatic hyperplasia where native tissue receptor pharmacology is paramount.

High-Throughput Flow Cytometry Screening of α1-AR Ligands in Primary Cells

Implement the validated flow cytometry method using BODIPY FL prazosin for quantitative, high-throughput detection of α1-AR expression and ligand binding in native primary cells (e.g., rat hepatocytes, cardiomyocytes, DDT1-MF2 cells) without requiring genetic manipulation or radioactive tracers [1]. This application enables rapid pharmacological profiling of compound libraries against endogenously expressed receptors, reducing assay variability associated with recombinant overexpression systems and eliminating radioactive waste disposal costs and regulatory burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BODIPY FL prazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.